molecular formula C4H3ClN2O2 B011105 5-Chlorouracil CAS No. 107577-08-2

5-Chlorouracil

Cat. No.: B011105
CAS No.: 107577-08-2
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Description

5-Chlorouracil is a halogenated derivative of uracil, a pyrimidine base found in RNA. It is known for its mutagenic activity and has been studied for its potential as an anti-tumor agent since the 1950s . The compound is characterized by the substitution of a chlorine atom at the 5-position of the uracil ring, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chlorouracil involves the reaction of uracil with sodium hypochlorite under acidic conditions . The reaction proceeds as follows:

  • Uracil is dissolved in a dilute sulfuric acid solution.
  • Sodium hypochlorite is added to the solution, resulting in the chlorination of uracil at the 5-position to form this compound.

Industrial Production Methods

In industrial settings, this compound can be produced by reacting uracil with thionyl chloride in dichloroethane solvent . The process involves:

  • Adding this compound and thionyl chloride to dichloroethane.
  • Performing a heat insulation reflux reaction.
  • Adding water to the mixture and separating the water layer.
  • Distilling the dichloroethane to obtain 2,4,5-trichloropyrimidine, which can be further processed to yield this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chlorouracil undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Sodium Hypochlorite: Used for chlorination reactions.

    Thionyl Chloride: Employed in industrial synthesis.

    Acids and Bases: Utilized in hydrolysis reactions.

Major Products

    5-Bromouracil: Formed by substituting the chlorine atom with a bromine atom.

    5-Fluorouracil: Another halogenated derivative with significant anti-cancer properties.

Scientific Research Applications

5-Chlorouracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorouracil involves its incorporation into DNA in place of thymine. This substitution can lead to mutations and disrupt normal DNA replication and repair processes . The compound can also form stable complexes with DNA, interfering with its function and leading to cell death. The primary molecular target is thymidylate synthase, an enzyme crucial for DNA synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7075137
Record name 5-Chlorouracil
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Molecular Weight

146.53 g/mol
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CAS No.

1820-81-1
Record name 5-Chlorouracil
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Record name 5-CHLOROURACIL
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Synthesis routes and methods I

Procedure details

In 15 ml. of concentrated hydrochloric acid, 345 mg. of methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is heated under reflux for 15 hours. The reaction mixture is cooled with ice, whereupon 92 mg. of 5-chlorouracil is obtained as colorless prisms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a suitable reaction vessel as in the previous examples a suspension of uracil (1.00g) in an aqueous solution of 18% HCl (10 ml, representing 5 ml of concentrated HCl and 5 ml of water) was introduced. Gaseous fluorine (0.024 moles) was bubbled through the suspension when the reaction temperature of 72°-80°C was reached. The reaction continued for about 140 minutes until the presence of fluorine was detected leaving the reaction vessel. The ratio of fluorine to uracil was 2.73. During the course of the reaction the odor of chlorine gas was observed. A white solid was present throughout the reaction and a final product of 0.98g was collected by filtration. Elemental analysis of the compound detected no fluorine and indicated the compound to be 5-chlorouracil.
Quantity
1 g
Type
reactant
Reaction Step One
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fluorine
Quantity
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Reaction Step Two
Name
fluorine
Quantity
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Name
fluorine
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Reaction Step Five
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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